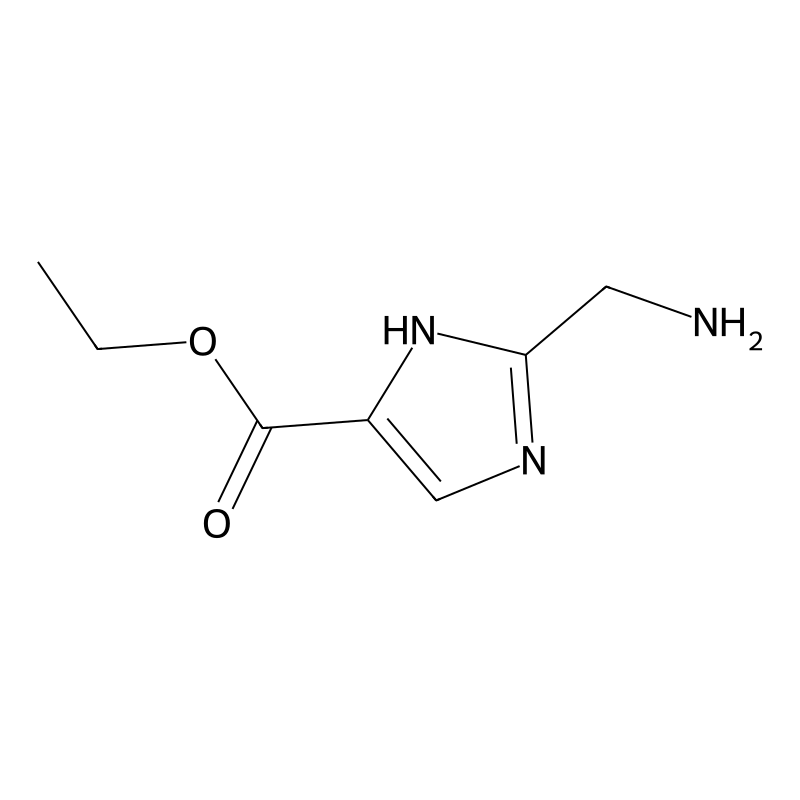

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Histamine Analogue: The molecule possesses an imidazole ring, a structural feature shared by histamine, a key signaling molecule involved in allergic reactions and inflammation . The presence of the amine group further strengthens this similarity. Researchers might explore this compound to study histamine receptors or design medications with similar or antagonistic effects.

Organic Synthesis: The molecule contains an ester group (ethyl) and a carboxylic acid group. These functional groups are frequently used as starting materials or intermediates in organic synthesis . Researchers might utilize this compound as a building block for synthesizing more complex molecules with desired properties.

Medicinal Chemistry: The imidazole ring is present in many biologically active molecules, including some pharmaceuticals . The combination of the imidazole ring and the amine group in Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl might be of interest for medicinal chemists exploring novel drug candidates.

- Oxidation: The aminoethyl side chain can be oxidized to yield imines or amides.

- Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives.

- Substitution: The ethyl ester group can be substituted with various functional groups, such as amides or acids, through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or alcohols for substitution .

Research indicates that Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate exhibits significant biological activity. It has been studied for its potential as:

- Enzyme Inhibitor: The compound may inhibit specific enzymes, making it useful in biochemical research.

- Therapeutic Agent: Preliminary studies suggest antimicrobial, antifungal, and anticancer properties, indicating potential applications in medicine .

The synthesis of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate typically involves the reaction of 2-aminoimidazole with chloroacetate or chloroacetic acid. This reaction is generally conducted in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. Purification methods like recrystallization or column chromatography are employed to isolate the desired product .

Industrial Production

In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Automated systems help monitor reaction parameters such as temperature and pressure .

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, potentially modulating their activity. The aminoethyl side chain enhances binding affinity and specificity .

Similar Compounds: Comparison

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate can be compared with several related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate | Methyl group on the imidazole ring | Used in carbohydrate analysis |

| Aminoethyl imidazolines | Corrosion inhibitors and emulsifiers | Utilized in various industrial applications |

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | Bromo substituent on the ring | Different reactivity patterns due to halogen presence |

The unique combination of an ethyl ester group, an aminoethyl side chain, and an imidazole ring distinguishes Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate from other similar compounds, providing it with distinct chemical and biological properties .